molecular formula C17H20ClN3O3S B2840768 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine CAS No. 1797593-39-5

3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine

Cat. No. B2840768
CAS RN: 1797593-39-5
M. Wt: 381.88
InChI Key: RPAOHIQCFDGXKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfonyl group could potentially introduce some polarity into the molecule, and the nitrogen atoms in the rings could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing pyridazine and piperidine rings are known to undergo a variety of reactions. These can include electrophilic aromatic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Pyrimidine and Triazine 3-Oxide Sulfates: Vasodilators

A study on di- and triaminopyrimidine 3-oxides, which bear a structural resemblance to the compound , highlights the synthesis of heterocyclic O-sulfates with vasodilating properties. These compounds demonstrate direct vasodilation effects, implying potential applications in cardiovascular research and treatment of hypertension (J. Mccall et al., 1983).

Pyrido(2,3-d)pyrimidine Antibacterial Agents

Another study focused on the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, indicating a significant in vitro and in vivo efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. This research suggests the potential of structurally similar compounds in developing new antibacterial agents (J. Matsumoto & S. Minami, 1975).

Synthesis and Antimicrobial Activity of Piperidine Derivatives

Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant antimicrobial activities against pathogens affecting tomato plants. This study underscores the utility of piperidine-based compounds in agriculture for controlling bacterial and fungal pathogens (K. Vinaya et al., 2009).

Synthesis and Estrogen Receptor Binding Affinity

Investigations into substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their derivatives revealed potential anti-proliferative activities against human breast cancer cell lines. These findings highlight the therapeutic potential of such compounds in cancer research (I. Parveen et al., 2017).

Sulfomethylation of Polyazamacrocycles

The sulfomethylation of polyazamacrocycles, including piperazine, enables the introduction of methanesulfonate groups, leading to diverse chemical entities with potential applications in chelation therapy and diagnostic imaging. This method offers a novel approach to synthesizing complex macrocyclic compounds (J. van Westrenen & A. D. Sherry, 1992).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological or chemical context in which it is used .

properties

IUPAC Name

3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-12-6-7-17(20-19-12)24-14-8-10-21(11-9-14)25(22,23)16-5-3-4-15(18)13(16)2/h3-7,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAOHIQCFDGXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine

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